Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings. Common synthetic methods for quinoline derivatives include the Skraup, Doebner-Von Miller, and Friedlander syntheses . Thiophene derivatives can be synthesized using the Gewald, Paal–Knorr, and Fiesselmann reactions .
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, microwave irradiation, and solvent-free conditions to enhance reaction efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using halogens or other nucleophiles
Common Reagents and Conditions
Common reagents include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis and various acids and bases for quinoline synthesis. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules and in the study of reaction mechanisms.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring can modulate electronic properties, making the compound useful in electronic applications .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A thiophene derivative used as a dental anesthetic.
Quinoline Derivatives: Various quinoline-based compounds are used in medicinal chemistry for their broad range of biological activities
Uniqueness
ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C31H32N2O4S |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H32N2O4S/c1-3-36-21-13-11-12-20(18-21)26-19-24(22-14-9-10-16-25(22)32-26)29(34)33-30-28(31(35)37-4-2)23-15-7-5-6-8-17-27(23)38-30/h9-14,16,18-19H,3-8,15,17H2,1-2H3,(H,33,34) |
InChI Key |
UACLOXWVKBYIPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC |
Origin of Product |
United States |
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